molecular formula C13H11NO4 B2469738 Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 314745-77-2

Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2469738
CAS No.: 314745-77-2
M. Wt: 245.234
InChI Key: TYFXCKONNIOABQ-UHFFFAOYSA-N
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Description

Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is an organic compound with a complex structure, featuring a benzofuran core substituted with a cyanomethoxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core followed by the introduction of the cyanomethoxy group and the esterification of the carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanomethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzofuran core provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

  • Methyl 5-(dimethylamino)-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-(methoxy)-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-(ethoxy)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness: Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-12(13(15)16-2)10-7-9(17-6-5-14)3-4-11(10)18-8/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFXCKONNIOABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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